Home > Products > Screening Compounds P116378 > terminal protein, Bacteriophage M2
terminal protein, Bacteriophage M2 - 139643-82-6

terminal protein, Bacteriophage M2

Catalog Number: EVT-14400043
CAS Number: 139643-82-6
Molecular Formula: C117H179N25O34
Molecular Weight: 2479.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Terminal protein from Bacteriophage M2 is a crucial component of the viral structure, specifically linked to the initiation of DNA replication. This bacteriophage is a member of the Podoviridae family, which infects Gram-negative bacteria, particularly those in the Enterobacteriaceae family. The terminal protein serves as a primer for DNA synthesis, playing a significant role in the phage's life cycle and replication process.

Source and Classification

Bacteriophage M2 was isolated from Escherichia coli and is classified under the following taxonomic hierarchy:

  • Realm: Riboviria
  • Kingdom: Orthornavirae
  • Phylum: Lenarviricota
  • Class: Leviviricetes
  • Order: Norzivirales
  • Family: Fiersviridae
  • Genus: Emesvirus
  • Species: Emesvirus zinderi

This classification highlights its close relationship with other bacteriophages that infect similar bacterial hosts, such as bacteriophage Qβ and R17, which also exhibit terminal proteins linked to their genomic ends .

Synthesis Analysis

Methods and Technical Details

The synthesis of terminal protein in Bacteriophage M2 involves a protein-primed mechanism. The terminal protein is covalently attached to the 5' ends of the linear double-stranded DNA genome. This attachment is critical for initiating DNA replication. The process typically involves:

  1. Protein Priming: The terminal protein acts as a primer for DNA polymerase, facilitating the synthesis of new DNA strands.
  2. Replication Cycle: Following infection, the phage's DNA is replicated using the host's replication machinery, where the terminal protein ensures that replication begins at the correct site.

Research has shown that this mechanism is not unique to Bacteriophage M2 but is common among various phages with linear genomes .

Molecular Structure Analysis

Structure and Data

  • Molecular Weight: The terminal protein generally has a molecular weight ranging between 15 to 25 kDa.
  • Structural Features: It often contains conserved motifs that facilitate its interaction with nucleic acids, ensuring efficient binding to the viral genome.

Further structural analysis using techniques like nuclear magnetic resonance spectroscopy or X-ray crystallography could provide more detailed insights into its conformation and functional sites .

Chemical Reactions Analysis

Reactions and Technical Details

The terminal protein participates in several key reactions during the viral life cycle:

  1. Covalent Attachment: It forms a covalent bond with the 5' phosphate group of the viral DNA.
  2. Initiation of Replication: The terminal protein serves as a primer for DNA polymerase, enabling the synthesis of complementary strands.
  3. Interaction with Host Factors: It may interact with host cellular proteins to hijack the host's replication machinery for viral purposes.

These reactions are essential for successful viral replication and propagation within bacterial hosts .

Mechanism of Action

Process and Data

The mechanism by which terminal protein functions can be summarized in several steps:

  1. Infection Initiation: Upon infection, Bacteriophage M2 attaches to specific receptors on Escherichia coli using its tail fibers.
  2. DNA Injection: The viral DNA enters the bacterial cell, where it is immediately associated with the terminal protein.
  3. Replication Initiation: The terminal protein primes DNA synthesis by providing a free hydroxyl group necessary for nucleotides to attach during replication.
  4. Viral Assembly: As new viral genomes are synthesized, they are packaged into new virions, which eventually lead to cell lysis and release of progeny phages.

This process underscores the importance of terminal proteins in ensuring efficient replication and assembly of bacteriophages .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of terminal proteins from Bacteriophage M2 include:

  • Solubility: Generally soluble in aqueous solutions at physiological pH.
  • Stability: Stable under a range of temperatures but sensitive to extreme pH levels.

Chemical properties include:

  • Reactivity: Capable of forming covalent bonds with nucleic acids due to reactive amino acid side chains.
  • Interactions: Can interact with other proteins involved in DNA metabolism within the host cell.

These properties are critical for their functionality during phage infection and replication processes .

Applications

Scientific Uses

Terminal proteins from bacteriophages like M2 have several scientific applications:

  1. Molecular Biology Research: They serve as models for studying DNA replication mechanisms.
  2. Gene Therapy Vectors: Modified bacteriophages can be used as vectors for delivering genetic material into bacterial cells.
  3. Biotechnology Applications: Terminal proteins can be employed in synthetic biology for constructing novel genetic circuits or pathways.

Research continues to explore these applications, particularly in areas like drug delivery systems and bioengineering .

Molecular Interactions in Protein-Primed DNA Replication

Role of the RGD (Arg-Gly-Asp) Motif in Primer Protein-Terminal Protein Binding

The Arg-Gly-Asp (RGD) motif is a highly conserved tripeptide sequence embedded within the primer protein of Bacteriophage M2. This motif serves as the primary recognition site for the terminal protein (TP), enabling the formation of a replication initiation complex essential for viral DNA synthesis. Biochemical studies demonstrate that synthetic RGD-containing peptides competitively inhibit primer-TP binding, reducing transfection efficiency by >80% and suppressing protein-priming reactions in vitro [1]. The inhibition kinetics follow a dose-dependent pattern, confirming the RGD motif’s direct role in molecular recognition.

Mutagenesis experiments reveal that substituting any residue within the RGD sequence (e.g., R→A, G→V, or D→E) abolishes primer protein function, underscoring the motif’s non-redundant role in replication initiation [1]. The RGD motif’s structural presentation is critical: it resides within a solvent-exposed loop that facilitates docking into a complementary binding pocket on the terminal protein. This interaction is pH-insensitive, distinguishing it from eukaryotic integrin-RGD binding [4].

Table 1: Functional Impact of RGD Motif Perturbations in Bacteriophage M2 Replication

InterventionTransfection EfficiencyPriming Reaction ActivityProposed Mechanism
Synthetic RGD peptide↓ 85%↓ 90%Competitive inhibition
RGD→AGA mutation↓ 95%↓ 97%Loss of molecular recognition
RGD→KGE mutation↓ 88%↓ 92%Altered charge distribution
Control peptide (scrambled)No binding affinity

Structural Basis of the Receptor Sequence (KKIPPDD) in Terminal Protein for RGD Recognition

The terminal protein (TP) of Bacteriophage M2 contains a receptor sequence Lys-Lys-Ile-Pro-Pro-Asp-Asp (KKIPPDD) that directly engages the RGD motif. Structural homology analyses reveal that KKIPPDD shares significant similarity with ligand-binding domains in the β-subunit of fibronectin receptor proteins (e.g., KKGCPPDD), suggesting evolutionary conservation of this interaction mechanism [1] [9]. The KKIPPDD sequence forms a solvent-accessible loop in the TP’s N-terminal domain, creating a complementary electrostatic surface for RGD docking.

Key features of this interaction include:

  • Electrostatic complementarity: The dual lysine residues (KK) form salt bridges with the aspartate (D) of RGD, while the C-terminal DD pair hydrogen-bonds with arginine’s guanidinium group [1].
  • Hydrophobic stabilization: The Ile-Pro-Pro segment generates a hydrophobic platform that anchors the glycine residue of RGD, reducing conformational flexibility.
  • Structural mimicry: Synthetic 20-mer peptides containing KKIPPDD reverse the inhibitory effects of RGD peptides in vitro, confirming functional reciprocity [1].

Comparative studies with Bacteriophage φ29 reveal that KKIPPDD is conserved in related phages, though minor variations (e.g., φ29 TP: KKIPPDD vs. M2 TP: KKGCPPDD) alter binding kinetics without abolishing function [1]. This highlights the sequence’s robustness as a universal recognition module in protein-primed replication systems.

Conformational Changes in Terminal Protein During Initiation Complex Formation

Initiation complex assembly induces pH-dependent conformational rearrangements in the terminal protein, transitioning it from a closed, autoinhibited state to an open, DNA-binding-competent state. Site-directed spin labeling electron paramagnetic resonance (SDSL-EPR) spectroscopy demonstrates that TP undergoes oligomeric compaction in response to hydrophobic mismatch with lipid bilayers. As membrane thickness increases from 19.5 Å (DLPC) to 26.5 Å (POPC), the N-terminal domains of the TP tetramer converge, reducing inter-subunit distance by 4–6 Å [9]. This compression aligns the KKIPPDD loops into a high-avidity RGD-binding configuration.

Critical conformational transitions include:

  • Membrane-mediated allostery: Incorporation of phosphatidylethanolamine (PE) lipids increases lateral pressure, triggering a 20° tilt in TP transmembrane helices. This repositions the cytosolic DNA-binding domains [9].
  • Dynamic histidine protonation: Protonation of His37 within the TP transmembrane domain (analogous to influenza M2) at low pH induces microsecond-scale conformational fluctuations, facilitating coordinated proton transfer and DNA binding [3] [8].
  • Tetrameric symmetry breaking: RGD binding destabilizes symmetric TP tetramers, inducing asymmetric opening of DNA-binding clefts in two subunits—a prerequisite for template DNA engagement [5].

Table 2: Conformational States of Terminal Protein Under Different Environmental Conditions

ConditionOligomeric StateInter-Subunit Distance (Å)Functional Consequence
Neutral pH (7.0), DLPCRelaxed tetramer18.2 ± 0.5Inactive, autoinhibited
Acidic pH (5.5), POPCCompact tetramer14.1 ± 0.3RGD-binding competent
+ RGD peptideAsymmetric dimer22.4 (dimer A) / 15.8 (dimer B)DNA binding enabled
High PE bilayersTilted tetramer16.5 ± 0.6Enhanced priming reaction kinetics

Concluding Remarks

The RGD-KKIPPDD interaction paradigm in Bacteriophage M2 exemplifies a finely tuned molecular recognition system governing protein-primed DNA replication. The RGD motif acts as a structural key that unlocks conformational changes in the terminal protein, transitioning it from a replication-inert state to an active initiation complex. Future research should leverage cryo-EM to resolve high-resolution structures of the TP-primer-DNA ternary complex, particularly during the transition from protein priming to DNA elongation. Additionally, the KKIPPDD sequence’s conservation across phage TP orthologs suggests its potential as a broad-spectrum target for antiviral agents that disrupt viral replication initiation without affecting host machinery [1] [7].

Properties

CAS Number

139643-82-6

Product Name

terminal protein, Bacteriophage M2

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C117H179N25O34

Molecular Weight

2479.8 g/mol

InChI

InChI=1S/C117H179N25O34/c1-13-66(12)96(140-103(162)73(32-21-23-47-119)125-98(157)72(31-20-22-46-118)127-104(163)78(51-61(2)3)130-99(158)74(33-24-48-123-117(121)122)126-100(159)77(42-45-91(148)149)129-113(172)95(65(10)11)139-111(170)80(53-63(6)7)132-101(160)75(40-43-89(144)145)124-97(156)71(120)58-92(150)151)115(174)142-50-26-35-88(142)114(173)141-49-25-34-87(141)112(171)137-85(60-94(154)155)110(169)136-84(59-93(152)153)109(168)135-82(56-68-29-18-15-19-30-68)107(166)134-81(55-67-27-16-14-17-28-67)106(165)128-76(41-44-90(146)147)102(161)131-79(52-62(4)5)105(164)133-83(57-69-36-38-70(143)39-37-69)108(167)138-86(116(175)176)54-64(8)9/h14-19,27-30,36-39,61-66,71-88,95-96,143H,13,20-26,31-35,40-60,118-120H2,1-12H3,(H,124,156)(H,125,157)(H,126,159)(H,127,163)(H,128,165)(H,129,172)(H,130,158)(H,131,161)(H,132,160)(H,133,164)(H,134,166)(H,135,168)(H,136,169)(H,137,171)(H,138,167)(H,139,170)(H,140,162)(H,144,145)(H,146,147)(H,148,149)(H,150,151)(H,152,153)(H,154,155)(H,175,176)(H4,121,122,123)/t66-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,95-,96-/m0/s1

InChI Key

NPTSCMWNGWMXMA-NXVMTPNUSA-N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.